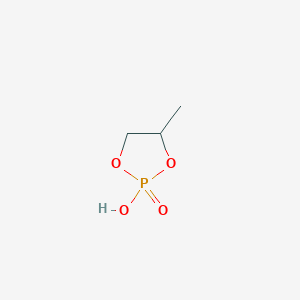
1,3,2-Dioxaphospholane, 2-hydroxy-4-methyl-, 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Dioxaphospholane, 2-hydroxy-4-methyl-, 2-oxide is a cyclic organophosphorus compound It is characterized by a five-membered ring structure containing both oxygen and phosphorus atoms
Métodos De Preparación
The synthesis of 1,3,2-Dioxaphospholane, 2-hydroxy-4-methyl-, 2-oxide typically involves the reaction of 2-chloro-1,3,2-dioxaphospholane with molecular oxygen. This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Análisis De Reacciones Químicas
1,3,2-Dioxaphospholane, 2-hydroxy-4-methyl-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield different phosphorus-containing compounds.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the oxygen or other substituents on the phosphorus atom.
Common reagents used in these reactions include molecular oxygen for oxidation, reducing agents like hydrogen or metal hydrides for reduction, and nucleophiles such as hydroxide ions or alkoxides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,3,2-Dioxaphospholane, 2-hydroxy-4-methyl-, 2-oxide has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds and as a catalyst in certain reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions and metabolic pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 1,3,2-Dioxaphospholane, 2-hydroxy-4-methyl-, 2-oxide involves its interaction with molecular targets through its phosphorus atom. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, affecting their function. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target and the context of the reaction .
Comparación Con Compuestos Similares
1,3,2-Dioxaphospholane, 2-hydroxy-4-methyl-, 2-oxide can be compared with other similar compounds such as:
2-Ethoxy-1,3,2-dioxaphospholane 2-oxide: This compound has an ethoxy group instead of a hydroxy group, leading to different reactivity and applications.
2-Chloro-1,3,2-dioxaphospholane 2-oxide: The presence of a chlorine atom makes this compound more reactive in nucleophilic substitution reactions.
(2-Hydroxy-2-oxido-1,3,2-dioxaphospholan-4-yl)methyl palmitate: This compound has a longer alkyl chain, affecting its solubility and interaction with biological molecules.
Propiedades
Número CAS |
20636-79-7 |
|---|---|
Fórmula molecular |
C3H7O4P |
Peso molecular |
138.06 g/mol |
Nombre IUPAC |
2-hydroxy-4-methyl-1,3,2λ5-dioxaphospholane 2-oxide |
InChI |
InChI=1S/C3H7O4P/c1-3-2-6-8(4,5)7-3/h3H,2H2,1H3,(H,4,5) |
Clave InChI |
RYRDKOIZZRUCMC-UHFFFAOYSA-N |
SMILES canónico |
CC1COP(=O)(O1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[[(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)methyldisulfanyl]methyl]-3-phenyl-imidazolidine-2,4-dione](/img/structure/B14712690.png)

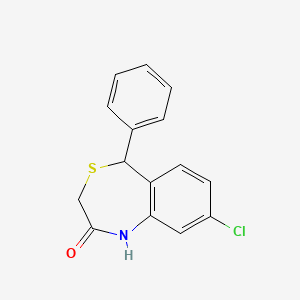
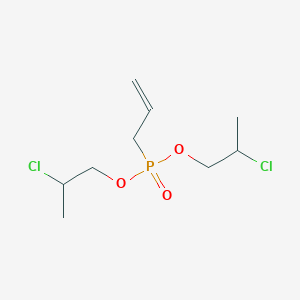
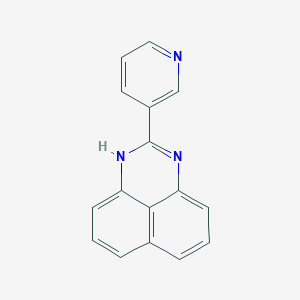
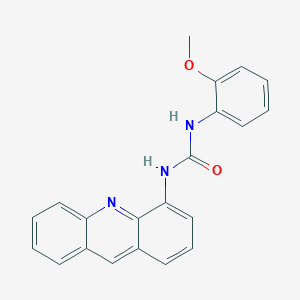
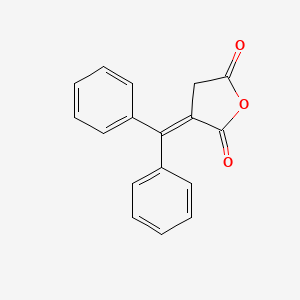
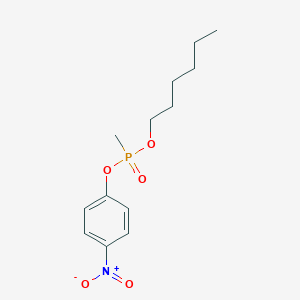
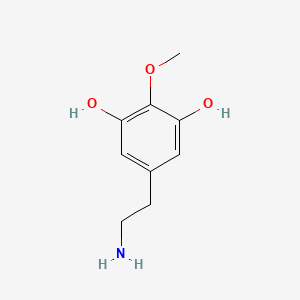

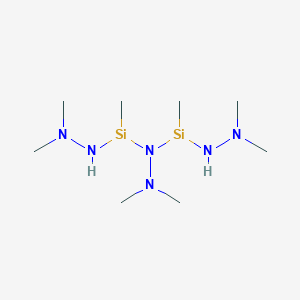
![[17-[(E)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-7-(1,1,2,2-tetracyanoethyl)-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14712748.png)
![[2,2-Dimethyl-4-(3-oxo-5-sulfanylidene-1,2,4-triazin-2-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate](/img/structure/B14712749.png)
